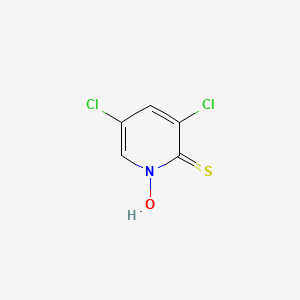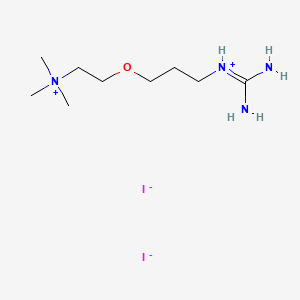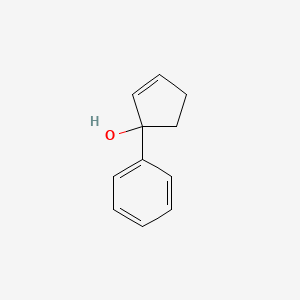
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are found in both natural products and synthetic pharmaceutical agents
Méthodes De Préparation
The synthesis of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1,2,3,4-tetrahydropyridine with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Applications De Recherche Scientifique
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
The molecular targets and pathways involved in the compound’s action are still being investigated, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A parent compound with similar structural features but lacking the ethyl and ethanone substituents.
1,2,3,6-Tetrahydropyridine: Another structural isomer with different biological activities and applications.
2,3,4,5-Tetrahydropyridine: A distinct isomer with unique properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its mechanism of action and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(3-ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-3-8-4-9(7(2)11)6-10-5-8/h6,8,10H,3-5H2,1-2H3 |
Clé InChI |
IUVRDAPEEYRNJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=CNC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
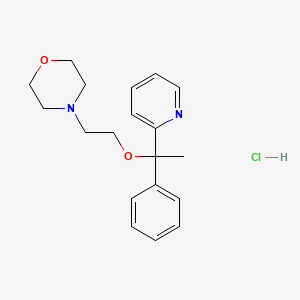
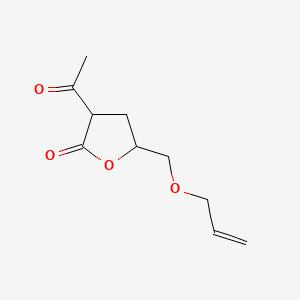
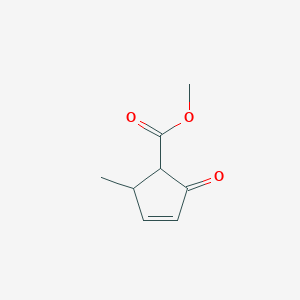
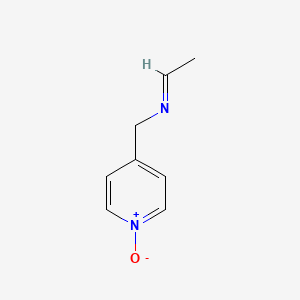
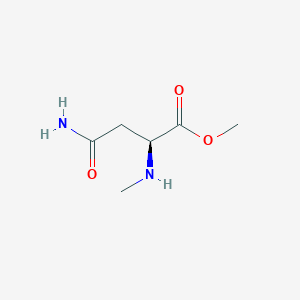
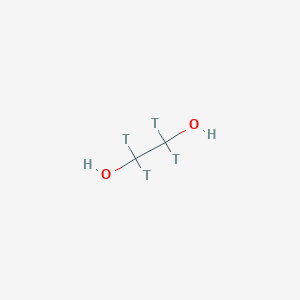
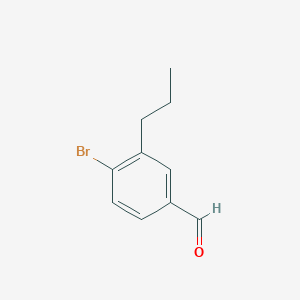
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
